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Compound of Interest

Compound Name:
Tert-butyl 4-

bromobenzylcarbamate

Cat. No.: B153386 Get Quote

An In-depth Review of Commercial Availability, Synthetic Applications, and Experimental

Protocols for a Key Building Block in Modern Medicinal Chemistry.

Introduction
Tert-butyl 4-bromobenzylcarbamate (CAS No. 168827-81-8) is a bifunctional organic

molecule of significant interest to researchers in the fields of medicinal chemistry and drug

development. Its structure, featuring a brominated aromatic ring and a Boc-protected amine,

makes it a versatile building block for the synthesis of complex molecular architectures. The

bromo-substituent serves as a handle for a variety of cross-coupling reactions, allowing for the

introduction of diverse functionalities, while the tert-butoxycarbonyl (Boc) protecting group

offers a stable yet readily cleavable means of masking a primary amine. This guide provides a

comprehensive overview of the commercial availability of Tert-butyl 4-
bromobenzylcarbamate, its applications in the synthesis of advanced drug candidates, and

detailed experimental protocols for its use.

Commercial Availability and Supplier Specifications
A range of chemical suppliers offer Tert-butyl 4-bromobenzylcarbamate, with varying purity

levels, quantities, and pricing. For researchers, selecting a supplier often depends on the scale
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of the synthesis, the required purity for their specific application, and cost-effectiveness. Below

is a summary of representative commercial suppliers and their product specifications.

Supplier
Product
Number

CAS
Number

Molecular
Weight

Purity
Available
Quantities

Sigma-

Aldrich

SY3H999963

AC
864266-05-7 320.61 98% Inquire

BLD Pharm BD152922 68819-84-1 286.17 Inquire Inquire

Apollo

Scientific
Inquire 68819-84-1 Inquire 98% 5g, 10g, 25g

Sunway

Pharm
CB15577 68819-84-1 286.16 97%

250mg to

500g

ChemicalBoo

k
Inquire 68819-84-1 Inquire 99% Inquire

AK Scientific,

Inc.
1853DT Inquire Inquire Inquire Inquire

Boron

Molecular
BM026 131818-17-2 272.141 >97% Inquire

Note: CAS numbers may vary between suppliers for what appears to be the same core

molecule, potentially due to different salt forms or isomeric considerations. Researchers should

verify the specific structure and CAS number with the supplier. Purity and availability are

subject to change and should be confirmed with the respective supplier.

Core Applications in Drug Discovery: A Gateway to
PROTACs
Tert-butyl 4-bromobenzylcarbamate and structurally related compounds are pivotal in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome.[3] This therapeutic modality
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has shown immense promise, particularly in oncology, with compounds like ARV-110

(Bavdegalutamide) targeting the Androgen Receptor (AR) in prostate cancer.[4][5]

The 4-bromobenzyl moiety of the title compound can be elaborated through various cross-

coupling reactions to construct the linker and warhead components of a PROTAC. The Boc-

protected amine provides a stable nitrogen source that can be deprotected at a later synthetic

stage for further functionalization.

Signaling Pathway: PROTAC-Mediated Degradation of
the Androgen Receptor
The Androgen Receptor (AR) signaling pathway is a critical driver in the development and

progression of prostate cancer.[6] PROTACs such as ARV-110 are designed to hijack the

cellular ubiquitin-proteasome system to selectively degrade the AR protein.[4][5]
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PROTAC-mediated degradation of the Androgen Receptor.
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Experimental Protocols
The utility of Tert-butyl 4-bromobenzylcarbamate is best illustrated through its application in

key synthetic transformations. The following protocols provide detailed methodologies for its

synthesis, deprotection, and subsequent use in palladium-catalyzed cross-coupling reactions.

Synthesis of Tert-butyl 4-bromobenzylcarbamate
This protocol describes a standard procedure for the Boc-protection of 4-bromobenzylamine.

Materials:

4-Bromobenzylamine hydrochloride

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N)

Chloroform (CHCl₃) or Dichloromethane (DCM)

10% Aqueous citric acid

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

To a stirred suspension of 4-bromobenzylamine hydrochloride (1.0 eq) in chloroform (or

DCM) in a round-bottom flask, add triethylamine (1.1 eq).

To the resulting solution, add di-tert-butyl dicarbonate (1.0 eq).

Stir the reaction mixture at ambient temperature for 2 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM.
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Transfer the organic solution to a separatory funnel and wash sequentially with 10%

aqueous citric acid and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield Tert-butyl 4-bromobenzylcarbamate
as a solid.

Boc-Deprotection Protocol
This protocol outlines the removal of the Boc protecting group to liberate the primary amine.

Materials:

Tert-butyl 4-bromobenzylcarbamate

4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)

Diethyl ether

Round-bottom flask, magnetic stirrer

Procedure:

Dissolve Tert-butyl 4-bromobenzylcarbamate (1.0 eq) in a minimal amount of 1,4-dioxane

or DCM in a round-bottom flask.

Add a solution of 4 M HCl in 1,4-dioxane (excess) or a solution of TFA in DCM (e.g., 20-50%

v/v).

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the

deprotection by TLC or LC-MS.

Upon completion, add diethyl ether to precipitate the hydrochloride salt of the deprotected

amine.

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-

bromobenzylamine hydrochloride.
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Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the aromatic ring of Tert-butyl 4-bromobenzylcarbamate is

amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for

building molecular complexity.

This reaction is used to form a carbon-carbon bond between the aryl bromide and a boronic

acid or ester.

Materials:

Tert-butyl 4-bromobenzylcarbamate (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 eq)

Solvent system (e.g., 1,4-dioxane/water, 4:1)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried reaction vessel, add Tert-butyl 4-bromobenzylcarbamate, the arylboronic

acid, and the base.

Evacuate and backfill the vessel with an inert gas three times.

Add the degassed solvent mixture.

Add the palladium catalyst to the reaction mixture.

Heat the mixture (e.g., to 100 °C) and stir for 12-24 hours, monitoring the reaction progress

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

an organic solvent (e.g., ethyl acetate).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b153386?utm_src=pdf-body
https://www.benchchem.com/product/b153386?utm_src=pdf-body
https://www.benchchem.com/product/b153386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Materials:

Tert-butyl 4-bromobenzylcarbamate (1.0 eq)

Terminal alkyne (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

Copper(I) iodide (CuI, 1-3 mol%)

Base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)

Inert atmosphere

Procedure:

To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst,

copper(I) iodide, and the solvent.

Add the terminal alkyne, Tert-butyl 4-bromobenzylcarbamate, and the amine base.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed (monitor by TLC or LC-MS).

Upon completion, quench the reaction (e.g., with aqueous ammonium chloride), and extract

the product with an organic solvent.

Wash the organic phase, dry, and concentrate.

Purify the product by column chromatography.
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This reaction couples the aryl bromide with an alkene.

Materials:

Tert-butyl 4-bromobenzylcarbamate (1.0 eq)

Alkene (e.g., n-butyl acrylate or styrene, 1.5 eq)

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

Solvent (e.g., DMF or acetonitrile)

Inert atmosphere

Procedure:

Combine Tert-butyl 4-bromobenzylcarbamate, the palladium catalyst, the phosphine

ligand, and the base in a reaction vessel under an inert atmosphere.

Add the solvent and the alkene.

Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours to overnight,

monitoring by TLC or LC-MS.

After cooling, filter the reaction mixture and concentrate the filtrate.

Partition the residue between water and an organic solvent.

Wash, dry, and concentrate the organic layer.

Purify the product by column chromatography.

Experimental Workflow Visualization
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The synthesis of a drug discovery intermediate using Tert-butyl 4-bromobenzylcarbamate
typically follows a multi-step workflow, as illustrated below.

Start:
Tert-butyl 4-bromobenzylcarbamate

Palladium-Catalyzed
Cross-Coupling

(e.g., Suzuki, Sonogashira, Heck)

Aqueous Workup &
Purification 1

(Column Chromatography)

Coupled Intermediate
(Boc-protected)

Boc-Deprotection
(Acidic Conditions)

Precipitation/Filtration &
Purification 2

Deprotected Intermediate
(Primary Amine)

Further Functionalization
(e.g., Amide Coupling)

Final Product for
Biological Screening
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A generalized experimental workflow for the utilization of Tert-butyl 4-
bromobenzylcarbamate.

Conclusion
Tert-butyl 4-bromobenzylcarbamate is a valuable and versatile building block for the

synthesis of complex molecules in drug discovery. Its commercial availability, coupled with its

reactivity in a range of robust and well-established chemical transformations, makes it an

attractive starting material for the construction of novel therapeutic agents, particularly in the

burgeoning field of targeted protein degradation. The protocols and data presented in this guide

are intended to provide researchers with a solid foundation for the effective utilization of this

important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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